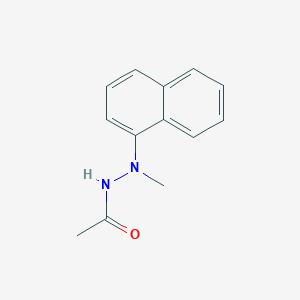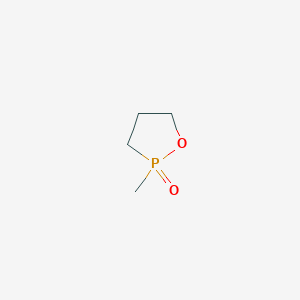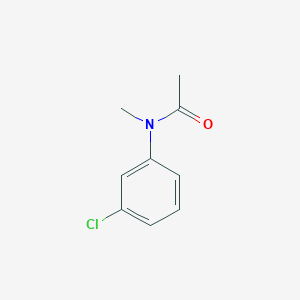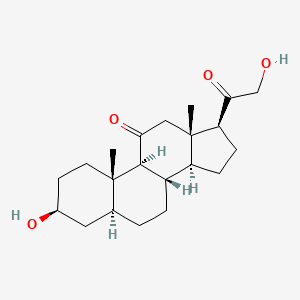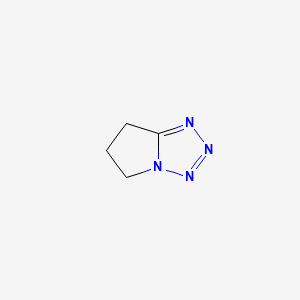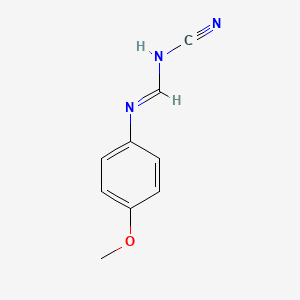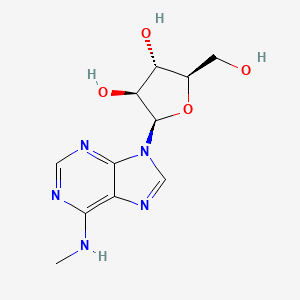![molecular formula C6H8N2S B3067167 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole CAS No. 56382-72-0](/img/structure/B3067167.png)
4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole
Overview
Description
4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole is a heterocyclic compound that features a fused benzene and thiadiazole ring system. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities .
Mechanism of Action
Target of Action
The primary targets of 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
This compound interacts with CK2 and GSK3β, inhibiting their activity . This inhibition prevents the phosphorylation and subsequent deactivation of PTEN . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .
Biochemical Pathways
The inhibition of CK2 and GSK3β by this compound affects the PTEN pathway . PTEN is a tumor suppressor protein, and its deactivation can lead to uncontrolled cell growth and proliferation . By preventing the deactivation of PTEN, this compound can potentially control the growth of tumor cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, the compound’s inhibitory activity against CK2 and GSK3β has been observed at concentrations of 1.9 μM and 0.67 μM respectively . This suggests that the compound has sufficient bioavailability to exert its effects at these concentrations .
Result of Action
The primary result of the action of this compound is the inhibition of CK2 and GSK3β, leading to the prevention of PTEN deactivation . This can potentially control the growth of tumor cells, providing a therapeutic benefit in the treatment of cancer .
Biochemical Analysis
Biochemical Properties
4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole has been found to interact with various enzymes and proteins. For instance, it has been identified as a dual kinase inhibitor against CK2 and GSK3β . The compound plays a role in the phosphorylation of a tumor suppressor protein (PTEN), which is carried out by CK2 and GSK3β in a cooperative manner . The inhibition of these kinases prevents PTEN deactivation, suggesting a significant role of this compound in biochemical reactions .
Cellular Effects
The compound’s effects on cells are primarily related to its interaction with CK2 and GSK3β. By inhibiting these kinases, this compound prevents the deactivation of PTEN . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to inhibit CK2 and GSK3β, which are responsible for the phosphorylation of PTEN . This inhibition prevents PTEN deactivation, thereby exerting its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with formaldehyde under acidic conditions to form the desired thiadiazole ring . Another method includes the reaction of 2-aminothiophenol with sulfur and an oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring into more reduced forms, such as thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiazole: Similar in structure but contains a sulfur atom instead of a nitrogen atom in the ring.
1,2,3-Benzothiadiazole: Lacks the tetrahydro component and has a different substitution pattern.
Thiazole: A simpler structure with a single ring containing both sulfur and nitrogen atoms.
Uniqueness
4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new pharmaceuticals and industrial chemicals .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-2-4-6-5(3-1)7-8-9-6/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWBRRCBCHFQAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480429 | |
| Record name | 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56382-72-0 | |
| Record name | 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


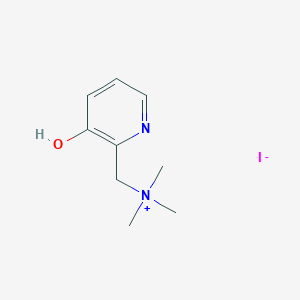


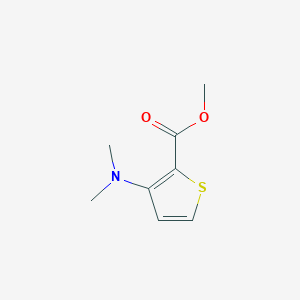
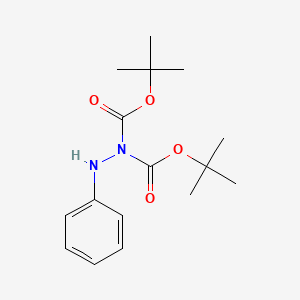
![2-Phenyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3067123.png)

